molecular formula C15H17ClN4O2S B12360714 N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide

Cat. No.: B12360714
M. Wt: 352.8 g/mol
InChI Key: ALBULWFEPLBVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide is a chemical compound with a molecular formula of C15H19ClN4O2S and a molecular weight of 354.86 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a chlorinated pyrimidine ring, and a benzenesulfonamide moiety. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide involves several steps. One common synthetic route includes the following steps :

    Formation of the Pyrimidine Ring: The starting material, 2-chloro-5-methylpyrimidine, is synthesized through a series of reactions involving chlorination and methylation.

    Coupling Reaction: The pyrimidine ring is then coupled with a benzenesulfonamide derivative under specific conditions to form the desired compound. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide can be compared with other similar compounds, such as :

    N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide: This compound has a similar structure but lacks the methylidene group, which may result in different chemical and biological properties.

    N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)(nitroso)amino]benzenesulfonamide: This compound contains a nitroso group, which may confer different reactivity and biological activity compared to the methylidene derivative.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C15H17ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1H2,2-4H3

InChI Key

ALBULWFEPLBVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N=C2C(=C)C=NC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.